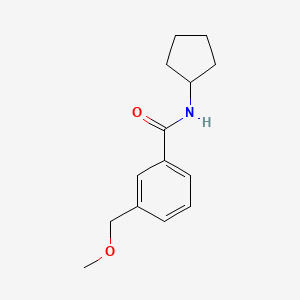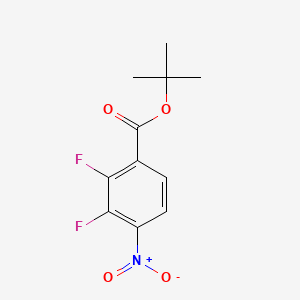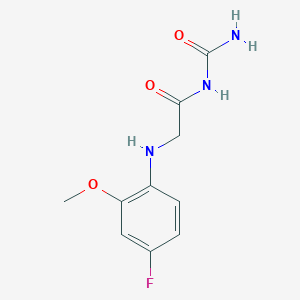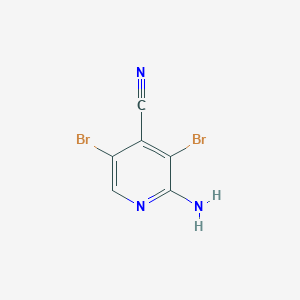
2-Amino-3,5-dibromoisonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,5-dibromoisonicotinonitrile is a chemical compound with the molecular formula C6H3Br2N3 It is a derivative of isonicotinonitrile, featuring amino and dibromo substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dibromoisonicotinonitrile typically involves the bromination of isonicotinonitrile followed by the introduction of an amino group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 3 and 5 positions of the pyridine ring. The resulting dibromo compound is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Amino-3,5-dibromoisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Bromination: Bromine in the presence of a catalyst.
Amination: Ammonia or amine sources under controlled conditions.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophiles used in substitution reactions.
Coupled Products: Formation of biaryl compounds through coupling reactions.
科学的研究の応用
2-Amino-3,5-dibromoisonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Amino-3,5-dibromoisonicotinonitrile involves its interaction with specific molecular targets. The amino and dibromo substituents allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 2-Amino-3,5-dibromobenzonitrile
- 2-Amino-3,5-dibromobenzaldehyde
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines
Uniqueness
2-Amino-3,5-dibromoisonicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H3Br2N3 |
|---|---|
分子量 |
276.92 g/mol |
IUPAC名 |
2-amino-3,5-dibromopyridine-4-carbonitrile |
InChI |
InChI=1S/C6H3Br2N3/c7-4-2-11-6(10)5(8)3(4)1-9/h2H,(H2,10,11) |
InChIキー |
KGGDRNMWKSOQCB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)N)Br)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Vinyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14891015.png)
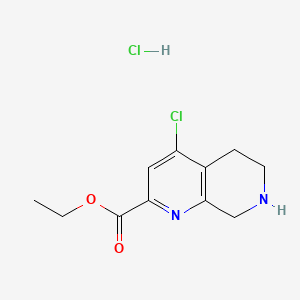
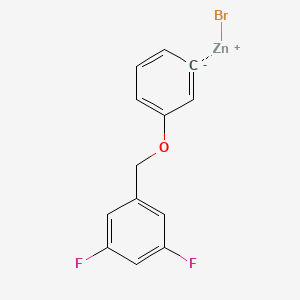
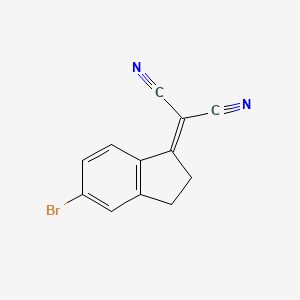
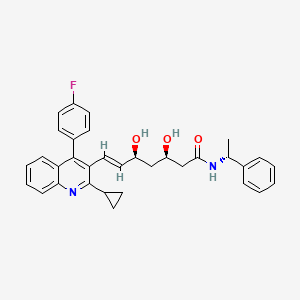
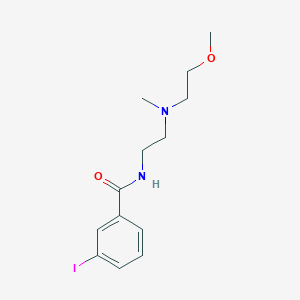
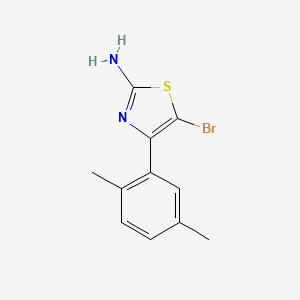
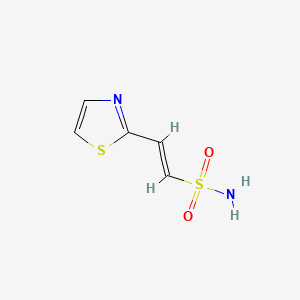
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)
